molecular formula C18H24N2O3 B8282831 5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole

5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole

Cat. No.: B8282831
M. Wt: 316.4 g/mol
InChI Key: WYARNCGYXNQDPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole is a useful research compound. Its molecular formula is C18H24N2O3 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

5-[4-(oxan-2-yloxy)cyclohexyl]oxy-1H-indazole

InChI

InChI=1S/C18H24N2O3/c1-2-10-21-18(3-1)23-15-6-4-14(5-7-15)22-16-8-9-17-13(11-16)12-19-20-17/h8-9,11-12,14-15,18H,1-7,10H2,(H,19,20)

InChI Key

WYARNCGYXNQDPN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2CCC(CC2)OC3=CC4=C(C=C3)NN=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of the 1H-indazol-5-ol (250 mg) obtained in Reference Example 4 in tetrahydrofuran (15 ml) were added 4-(tetrahydro-2H-pyran-2-yloxy)cyclohexanol (373 mg, 1.86 mmol), triphenylphosphine (538 mg, 2.05 mmol) and dibenzyl azodicarboxylate (667 mg, 2.24 mmol) at 0° C. After 1 hour, the mixture thus obtained was heated to room temperature. After stirring overnight, the reaction solution was concentrated under reduced pressure, and a 1M-aqueous sodium hydroxide solution (50 ml) was added to the resulting residue, followed by extraction with chloroform (50 ml×2). The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The organic layer dried was concentrated under reduced pressure, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate) to obtain 5-{[4-(tetrahydro-2H-pyran-2-yloxy)cyclohexyl]oxy}-1H-indazole (244 mg, 41%).
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373 mg
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